2-[[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole can be accomplished through a multi-step organic synthesis process. It typically begins with the preparation of the imidazole derivative, followed by the formation of the piperazine intermediate. Finally, the oxazole ring is introduced through cyclization reactions. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up laboratory synthesis methods. This involves process optimization, cost-effective reagent selection, and implementation of robust purification techniques. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure high purity on a large scale.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxo-derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro analogs.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reactants.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Various halides, under acidic or basic conditions.
Major Products Formed:
Oxidation products: Oxo-derivatives.
Reduction products: Dihydro analogs.
Substitution products: Various substituted imidazole, piperazine, or oxazole derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, the compound serves as an intermediate for the preparation of complex molecules, especially in medicinal chemistry.
Biology: The compound's structural framework makes it a valuable tool for studying biological pathways, particularly those involving imidazole and oxazole derivatives.
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: In industrial applications, it is used in the manufacture of advanced materials, including polymers and resins, due to its stable chemical structure.
Mechanism of Action
The mechanism by which 2-[[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole exerts its effects varies depending on its application. In medicinal chemistry, it interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group often enhances lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Imidazole derivatives: Benzimidazole, clotrimazole.
Piperazine derivatives: Fluphenazine, trihexyphenidyl.
Oxazole derivatives: Oxazolam, moxifloxacin.
Properties
IUPAC Name |
2-[[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N5O/c1-11-12(2)23-14(19-11)10-21-7-5-20(6-8-21)9-13-18-3-4-22(13)15(16)17/h3-4,15H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNGXVMCBKPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCN(CC2)CC3=NC=CN3C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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